2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol typically involves the reaction of 1,3-dimethyl-5-aminomethylpyrazole with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or ethanol to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-aminomethylpyrazole: A precursor in the synthesis of 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Another pyrazole derivative with similar structural features.
5-Amino-1,3-dimethylpyrazole: A related compound used in the synthesis of various heterocyclic systems.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-[(2,5-dimethylpyrazol-3-yl)methylamino]ethanol |
InChI |
InChI=1S/C8H15N3O/c1-7-5-8(11(2)10-7)6-9-3-4-12/h5,9,12H,3-4,6H2,1-2H3 |
InChI Key |
RRTVWSNZKDISIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCCO)C |
Origin of Product |
United States |
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